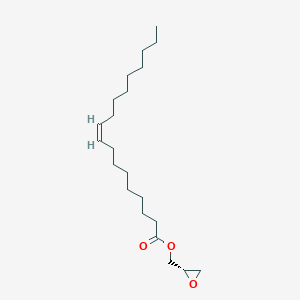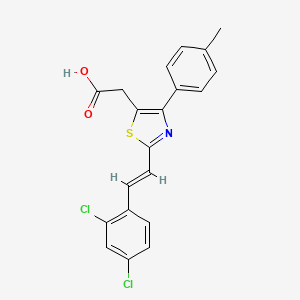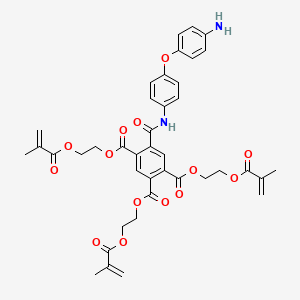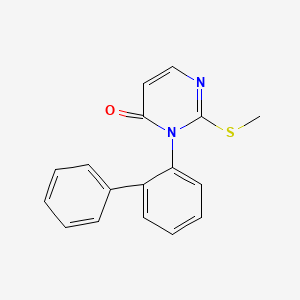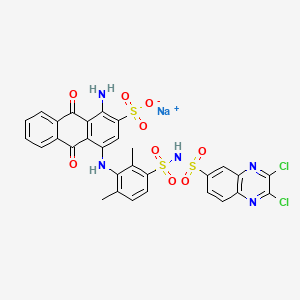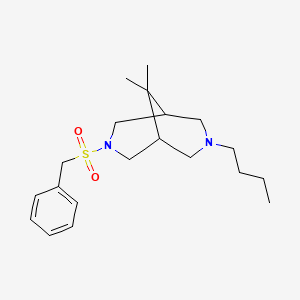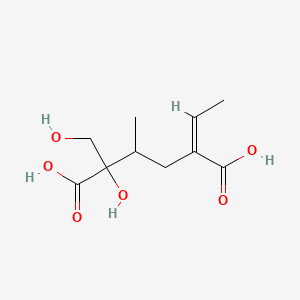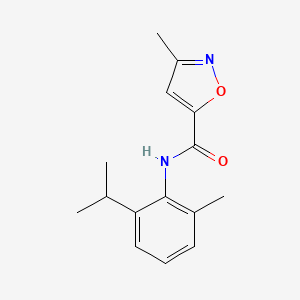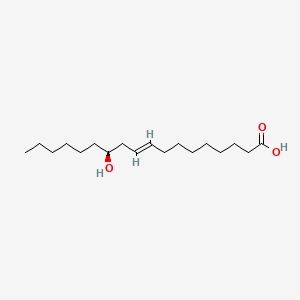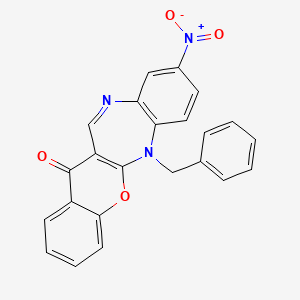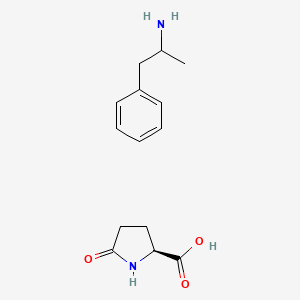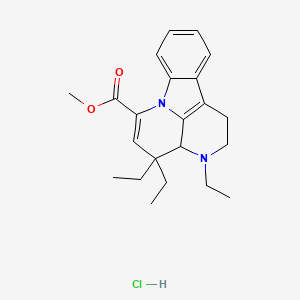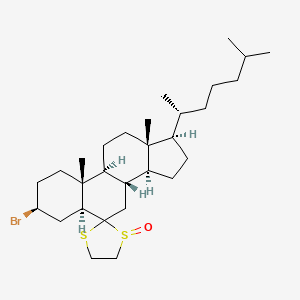
3-beta-Bromo-6,6-ethylenedithio-5-alpha-cholestane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-beta-Bromo-6,6-ethylenedithio-5-alpha-cholestane is a synthetic steroid derivative known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom at the 3-beta position and an ethylenedithio group at the 6,6 position on the cholestane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-beta-Bromo-6,6-ethylenedithio-5-alpha-cholestane typically involves multiple steps, starting from a suitable cholestane precursor. The introduction of the bromine atom at the 3-beta position can be achieved through bromination reactions using reagents such as N-bromosuccinimide (NBS) under controlled conditions. The ethylenedithio group can be introduced via a thiol-ene reaction, where ethylene dithiol is reacted with the appropriate cholestane derivative under UV light or radical initiators.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3-beta-Bromo-6,6-ethylenedithio-5-alpha-cholestane can undergo various chemical reactions, including:
Oxidation: The ethylenedithio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Hydroxide ions, sodium methoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated cholestane derivatives.
Substitution: Alcohol derivatives.
Aplicaciones Científicas De Investigación
3-beta-Bromo-6,6-ethylenedithio-5-alpha-cholestane has been explored for various scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other steroid derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a component in specialized chemical formulations.
Mecanismo De Acción
The mechanism of action of 3-beta-Bromo-6,6-ethylenedithio-5-alpha-cholestane involves its interaction with specific molecular targets and pathways. The bromine atom and ethylenedithio group can influence the compound’s binding affinity to receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
3-beta,6-beta-Diacetoxy-5-alpha-cholestan-5-ol: A cholestane derivative with acetoxy groups at the 3-beta and 6-beta positions.
6-beta-Bromo-5-alpha-cholestane-3-beta,7-beta-diol: A similar compound with bromine at the 6-beta position and hydroxyl groups at the 3-beta and 7-beta positions.
Uniqueness
3-beta-Bromo-6,6-ethylenedithio-5-alpha-cholestane is unique due to the presence of both a bromine atom and an ethylenedithio group on the cholestane backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
133352-56-4 |
|---|---|
Fórmula molecular |
C29H49BrOS2 |
Peso molecular |
557.7 g/mol |
Nombre IUPAC |
(3S,5S,8S,9S,10R,13R,14S,17R)-3-bromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,2'-1,3-dithiolane] 1'-oxide |
InChI |
InChI=1S/C29H49BrOS2/c1-19(2)7-6-8-20(3)23-9-10-24-22-18-29(32-15-16-33(29)31)26-17-21(30)11-13-28(26,5)25(22)12-14-27(23,24)4/h19-26H,6-18H2,1-5H3/t20-,21+,22+,23-,24+,25+,26+,27-,28-,29?,33?/m1/s1 |
Clave InChI |
ZOGRZZKWRDDQMB-LVFTYFEDSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC4([C@@H]5[C@@]3(CC[C@@H](C5)Br)C)SCCS4=O)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4(C5C3(CCC(C5)Br)C)SCCS4=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


